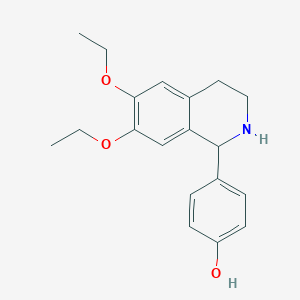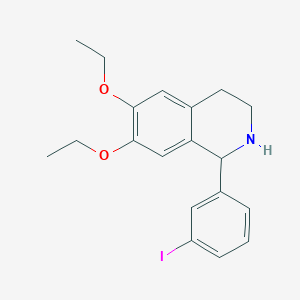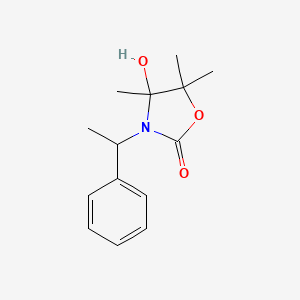
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
概要
説明
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a phenol group attached to a tetrahydroisoquinoline moiety, which is further substituted with ethoxy groups at the 6 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.
Phenol Substitution: The final step involves the substitution of a phenol group at the 1-position of the tetrahydroisoquinoline core, which can be accomplished through a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The isoquinoline core can be reduced to form dihydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
科学的研究の応用
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and neuroprotective properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and neuroprotection. For example, it could inhibit the activity of certain kinases or activate antioxidant pathways to exert its effects.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with methoxy groups instead of ethoxy groups.
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenol group but has similar ethoxy substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol: Contains a methanol group instead of a phenol group.
Uniqueness
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is unique due to the presence of both ethoxy groups and a phenol group, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these functional groups can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
特性
IUPAC Name |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-22-17-11-14-9-10-20-19(13-5-7-15(21)8-6-13)16(14)12-18(17)23-4-2/h5-8,11-12,19-21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKQUMBPNFPFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292862.png)
![6-AMINO-3-(4-ETHOXY-3-METHOXYPHENYL)-4-(4-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292867.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-ethoxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292875.png)
![6-AMINO-4-(3,4-DIFLUOROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292879.png)
![4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B4292885.png)
![METHYL 2-{[2-(BENZYLSULFANYL)-4-NITROPHENYL]FORMAMIDO}ACETATE](/img/structure/B4292906.png)
![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B4292916.png)
![(5Z)-3-(2-CHLOROPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4292925.png)
![N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE](/img/structure/B4292936.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292940.png)

![7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-[4-(OCTYLOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4292948.png)

![(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2-CHLOROPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4292967.png)
